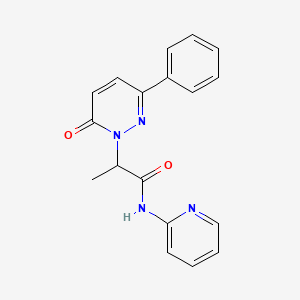

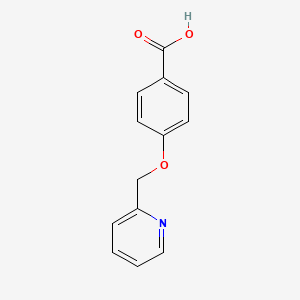

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Pyridopyridazine derivatives, including compounds structurally related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, have been extensively studied for their synthesis and wide range of biological activities. These activities include antitumor, antibacterial, analgesic, and diuretic properties. Pyridopyridazine derivatives have been identified as selective inhibitors for phosphodiesterase 5 and 4, showcasing their potential in targeting specific molecular pathways. Furthermore, their role as novel GABA-A receptor benzodiazepine binding site ligands indicates their utility in neurological research and potential therapeutic applications. The exploration of these compounds as biodegradable agrochemicals, due to their molluscicidal activity, presents an environmentally friendly approach to pest management in agriculture (Wojcicka & Nowicka-Zuchowska, 2018).

Mechanisms of Action and Resistance

The investigation into the mechanisms of action and resistance patterns of drugs is crucial for understanding their efficacy and long-term viability. For instance, praziquantel, a well-studied compound, highlights the importance of molecular targeting and resistance management. It targets schistosome calcium ion channels, offering insights into the potential action mechanisms of related compounds. Although not directly related to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide, understanding the interaction of drugs with specific molecular targets can guide the development of novel therapeutic agents with improved efficacy and reduced resistance risks (Doenhoff, Cioli, & Utzinger, 2008).

Chemical Inhibitors and Drug Interactions

The role of chemical inhibitors in modulating enzyme activity is another area of interest. Compounds that inhibit cytochrome P450 isoforms in human liver microsomes demonstrate the complexity of drug interactions and the importance of selectivity in drug design. Such studies are pertinent for understanding how structurally related compounds might interact with enzymes and influence drug metabolism, potentially leading to the development of drugs with specific target actions and minimal adverse interactions (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13(18(24)20-16-9-5-6-12-19-16)22-17(23)11-10-15(21-22)14-7-3-2-4-8-14/h2-13H,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQFPVZZZIKPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)

![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2998207.png)

![4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2998211.png)